molecular formula C10H17ClN4 B15218177 N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride

N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride

Cat. No.: B15218177
M. Wt: 228.72 g/mol
InChI Key: LYOOXYXELDEJHX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrimidoazepine compounds.

Scientific Research Applications

N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-6-amine hydrochloride
  • N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride

Uniqueness

N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its fused pyrimidine and azepine rings make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H17ClN4

Molecular Weight

228.72 g/mol

IUPAC Name

N,N-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine;hydrochloride

InChI

InChI=1S/C10H16N4.ClH/c1-14(2)10-8-6-11-5-3-4-9(8)12-7-13-10;/h7,11H,3-6H2,1-2H3;1H

InChI Key

LYOOXYXELDEJHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1CNCCC2.Cl

Origin of Product

United States

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